REACTION_SMILES
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[CH:12]([CH:13]([CH3:14])[CH3:15])=[O:16].[Cl:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][Br:9])[cH:10][cH:11]1.[I:2].[Mg:1]>>[Cl:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][CH:12]([CH:13]([CH3:14])[CH3:15])[OH:16])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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CC(C)C(O)Cc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |